Ddr1-IN-8

Description

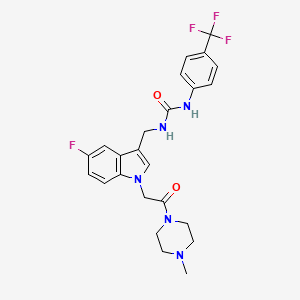

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H25F4N5O2 |

|---|---|

Molecular Weight |

491.5 g/mol |

IUPAC Name |

1-[[5-fluoro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indol-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea |

InChI |

InChI=1S/C24H25F4N5O2/c1-31-8-10-32(11-9-31)22(34)15-33-14-16(20-12-18(25)4-7-21(20)33)13-29-23(35)30-19-5-2-17(3-6-19)24(26,27)28/h2-7,12,14H,8-11,13,15H2,1H3,(H2,29,30,35) |

InChI Key |

WHFATWNHLBNSRM-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C(=O)CN2C=C(C3=C2C=CC(=C3)F)CNC(=O)NC4=CC=C(C=C4)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

DDR1-IN-8: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discoidin domain receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is uniquely activated by collagen, a major component of the extracellular matrix (ECM).[1][2] In numerous cancers, including breast, lung, pancreatic, and colon cancer, DDR1 is overexpressed and plays a pivotal role in tumor progression.[1][3][4][5][6] Its activation through collagen binding triggers downstream signaling cascades that regulate critical cellular processes such as proliferation, survival, migration, and invasion.[1][2][7][8] Consequently, DDR1 has emerged as a promising therapeutic target for anticancer drug development.[1] DDR1-IN-8 is a novel small molecule inhibitor that has demonstrated potent anti-tumor activity by targeting DDR1.[9] This technical guide provides an in-depth analysis of the mechanism of action of this compound in cancer cells, supported by quantitative data, experimental protocols, and visual diagrams of the signaling pathways involved.

This compound: A Potent DDR1/2 Inhibitor

This compound is a potent, ATP-competitive small-molecule inhibitor of both DDR1 and its closely related family member, DDR2.[9] Its efficacy in blocking the kinase activity of these receptors disrupts the collagen-mediated signaling that cancer cells exploit for their growth and dissemination.

Mechanism of Action in Cancer Cells

The anti-neoplastic effects of this compound are a direct consequence of its ability to inhibit DDR1 kinase activity, leading to the suppression of key downstream signaling pathways and a cascade of anti-tumor cellular responses.

Inhibition of Core Signaling Pathways

Upon binding to collagen, DDR1 undergoes autophosphorylation, initiating a complex network of intracellular signaling. This compound blocks this initial activation step, leading to the downregulation of several critical pro-tumorigenic pathways:

-

DDR1/PYK2/FAK/SRC Axis: In pancreatic and other cancers, collagen-mediated DDR1 activation stimulates a signaling pathway involving proline-rich tyrosine kinase 2 (PYK2), focal adhesion kinase (FAK), and Src.[3][10] This axis is crucial for cell migration, invasion, and chemoresistance.[3][10] Inhibition of DDR1 by compounds like this compound abrogates the activation of these downstream kinases.[10]

-

MAPK (ERK1/2) Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK1/2 branch, is a central regulator of cell proliferation. DDR1 activation has been shown to stimulate the phosphorylation of ERK1/2.[11] DDR1 inhibitors effectively reduce p-ERK1/2 levels, thereby impeding cancer cell proliferation.[11]

-

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is another critical signaling cascade for cell growth, survival, and metabolism. In some cancer contexts, DDR1 signaling has been linked to the activation of this pathway.[1]

-

NF-κB Pathway: DDR1 can mediate chemoresistance and enhance cell survival through the activation of the NF-κB signaling pathway, which in turn can induce the expression of pro-survival genes like cyclooxygenase-2 (COX-2).[1][2][8]

-

Notch Signaling: There is evidence of crosstalk between DDR1 and the Notch signaling pathway. DDR1 activation can lead to increased levels of nuclear Notch 1, promoting tumor growth.[8]

Resultant Cellular Effects

The blockade of these signaling pathways by this compound translates into several key anti-cancer effects:

-

Inhibition of Proliferation and Survival: By suppressing the ERK1/2 and Akt pathways, this compound inhibits the uncontrolled proliferation of cancer cells.[1]

-

Induction of Apoptosis: DDR1 inhibition can lead to increased apoptosis (programmed cell death) in cancer cells. For example, the DDR1 inhibitor Nilotinib was shown to significantly increase apoptosis rates in breast cancer cell lines.[11]

-

Inhibition of Migration and Invasion: DDR1 is a key driver of cancer cell migration and invasion.[1][7] By disrupting the DDR1/PYK2/FAK/SRC axis, this compound and similar inhibitors effectively block the migratory and invasive capabilities of cancer cells.[3][10][11]

-

Modulation of Epithelial-Mesenchymal Transition (EMT): DDR1 activation promotes EMT, a process where epithelial cells acquire mesenchymal characteristics, enhancing their motility and invasiveness.[1] This is often marked by a decrease in E-cadherin and an increase in N-cadherin and vimentin.[1] DDR1 inhibition can reverse these changes, thereby suppressing metastasis.

-

Overcoming Chemoresistance: DDR1 expression has been linked to resistance to chemotherapy in various cancers, including pancreatic and ovarian cancer.[3] By inhibiting DDR1, this compound can re-sensitize cancer cells to cytotoxic agents like gemcitabine.[3]

-

Modulation of the Tumor Microenvironment (TME): DDR1 plays a crucial role in the interaction between tumor cells and the surrounding stroma.[1] It can influence the alignment of collagen fibers, creating a physical barrier that prevents the infiltration of anti-tumor immune cells like CD8+ T cells.[12][13] By inhibiting DDR1, it may be possible to remodel the TME to be more permissive to immune attack.

Quantitative Data

The following tables summarize key quantitative data from studies on DDR1 inhibitors.

| Inhibitor | Target(s) | IC50 (DDR1) | IC50 (DDR2) | Reference Cell Lines | Notes |

| This compound | DDR1/2 | 0.045 µM | 0.126 µM | Not Specified | Potent dual inhibitor.[9] |

| Nilotinib | DDR1, etc. | Not Specified | Not Specified | MCF-7, MDA-MB-231 | IC50 (MCF-7) = 0.403 µM.[11] IC50 (MDA-MB-231) = 0.819 µM.[11] |

| Treatment | Cell Line | Effect | Quantitative Result |

| Nilotinib (500 nM) | MCF-7 | Induction of Apoptosis | 29.60% ± 2.19% apoptotic cells.[11] |

| Nilotinib (500 nM) | MDA-MB-231 | Induction of Apoptosis | 18.75% ± 2.30% apoptotic cells.[11] |

| KI-301690 + Gemcitabine | Pancreatic Cancer Cells | Synergistic inhibition of cell migration and invasion | Data not quantified in abstract.[3] |

| 7rh (DDR1 inhibitor) | AsPC-1 | Reduction of colony formation and migration | Data not quantified in abstract.[10] |

| DDR1 knockdown (siRNA) | AsPC-1 | Reduction of cell migration | Significant reduction observed.[10] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common experimental protocols used to investigate the mechanism of DDR1 inhibitors.

Cell Culture

Cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; AsPC-1, PANC-1 for pancreatic cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[14]

Western Blot Analysis

-

Cell Lysis: Cells are treated with the DDR1 inhibitor or vehicle control for a specified time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-DDR1, total DDR1, p-ERK, total ERK, E-cadherin, Vimentin, Caspase-3) overnight at 4°C.[11]

-

Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)

-

Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.

-

Treatment: Cells are treated with various concentrations of the DDR1 inhibitor for 24-72 hours.

-

MTT Addition: MTT reagent is added to each well and incubated for 4 hours to allow for formazan crystal formation.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Flow Cytometry)

-

Treatment: Cells are treated with the DDR1 inhibitor or control.

-

Staining: Both floating and adherent cells are collected and stained with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's protocol.

-

Analysis: The percentage of apoptotic cells (Annexin V positive, PI negative/positive) is quantified using a flow cytometer.[11]

Cell Migration Assay (Transwell Assay)

-

Seeding: Cancer cells are resuspended in serum-free media and seeded into the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion assays).

-

Chemoattractant: The lower chamber is filled with media containing a chemoattractant (e.g., 10% FBS).

-

Treatment: The DDR1 inhibitor is added to the upper chamber.

-

Incubation: The plate is incubated for 16-24 hours.

-

Quantification: Non-migrated cells on the top of the insert are removed. Migrated cells on the bottom of the insert are fixed, stained (e.g., with crystal violet), and counted under a microscope.

In Vivo Tumor Xenograft Studies

-

Cell Implantation: Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously or orthotopically injected with cancer cells.[3]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment groups and administered the DDR1 inhibitor (e.g., via oral gavage or intraperitoneal injection) or vehicle control.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67 or signaling proteins).[3]

Visualizations

Signaling Pathway Diagram

Caption: DDR1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: Workflow for a Transwell cell migration assay.

Logical Relationship Diagram

Caption: Logical flow from this compound to its anti-cancer effects.

Conclusion

This compound represents a potent and targeted therapeutic strategy for cancers that are dependent on collagen-DDR1 signaling. Its mechanism of action is centered on the direct inhibition of DDR1 kinase activity, which effectively dismantles the signaling architecture that cancer cells rely on for proliferation, survival, migration, and resistance to therapy. By disrupting the DDR1/PYK2/FAK/SRC, ERK, and NF-κB pathways, this compound induces a range of anti-tumorigenic effects. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and similar inhibitors in the treatment of various solid tumors.

References

- 1. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discoidin domain receptor 1: New star in cancer-targeted therapy and its complex role in breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel DDR1 inhibitor enhances the anticancer activity of gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discoidin Domain Receptor 1 Expression in Colon Cancer: Roles and Prognosis Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Receptor Tyrosine Kinase, Discoidin Domain Receptor 1 (DDR1), as a Potential Biomarker for Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | New functions of DDR1 collagen receptor in tumor dormancy, immune exclusion and therapeutic resistance [frontiersin.org]

- 13. DDR1 is identified as an immunotherapy target for microsatellite stable colon cancer by CRISPR screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Collagen I Induces Discoidin Domain Receptor (DDR) 1 Expression through DDR2 and a JAK2-ERK1/2-mediated Mechanism in Primary Human Lung Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

Ddr1-IN-8: A Technical Guide to its Modulation of the Discoidin Domain Receptor 1 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that, along with its homolog DDR2, holds a unique position among RTKs as it is activated by collagen, a major component of the extracellular matrix. Upon binding to collagen, DDR1 undergoes autophosphorylation, initiating a cascade of downstream signaling events that are crucial in both normal physiological processes and various pathological conditions. Dysregulation of DDR1 signaling has been implicated in a range of diseases, including fibrosis, inflammation, and numerous cancers such as lung, breast, and pancreatic cancer. This has positioned DDR1 as a compelling therapeutic target for drug discovery and development.

Ddr1-IN-8 is a potent inhibitor of both DDR1 and DDR2. Its ability to block the kinase activity of these receptors makes it a valuable tool for investigating the roles of DDR signaling in disease and a potential starting point for the development of novel therapeutics. This technical guide provides an in-depth overview of the modulation of the DDR1 signaling pathway by this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

The inhibitory activity of this compound and related compounds against DDR1 and DDR2 has been quantified using various in vitro assays. The following tables summarize the key quantitative data available for these inhibitors.

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| This compound | DDR1 | Kinase Assay | 0.045 | [1][2] |

| This compound | DDR2 | Kinase Assay | 0.126 | [1][2] |

| DDR1-IN-1 | DDR1 | Lanthascreen™ Eu Kinase Binding Assay | 0.105 | [3] |

| DDR1-IN-1 | DDR2 | Lanthascreen™ Eu Kinase Binding Assay | 0.413 | [3] |

| DDR1-IN-2 | DDR1 | Lanthascreen™ Eu Kinase Binding Assay | 0.047 | [3] |

| DDR1-IN-2 | DDR2 | Lanthascreen™ Eu Kinase Binding Assay | 0.145 | [3] |

| Compound 1 | DDR1 | LanthaScreen Eu kinase Binding assay | 0.01198 |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Cell Line | Assay Type | EC50 (nM) | Reference |

| DDR1-IN-1 | U2OS | Collagen-induced DDR1 Autophosphorylation | 86 | [3] |

| DDR1-IN-2 | U2OS | Collagen-induced DDR1 Autophosphorylation | 9 | [3] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Signaling Pathway

The binding of collagen to DDR1 induces its dimerization and subsequent autophosphorylation on multiple tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of several downstream pathways that regulate key cellular processes like proliferation, migration, and survival. This compound, by inhibiting the kinase activity of DDR1, effectively blocks these downstream signaling events.

References

Ddr1-IN-8: A Technical Guide to its Role in Extracellular Matrix Remodeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discoidin domain receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by collagen, a primary component of the extracellular matrix (ECM).[1] This interaction triggers a cascade of intracellular signaling events that play a crucial role in cell adhesion, proliferation, migration, and the dynamic process of ECM remodeling.[1][2] Dysregulation of DDR1 activity is implicated in a variety of pathological conditions characterized by aberrant ECM turnover, most notably in fibrosis and cancer.[3][4][5] Consequently, the inhibition of DDR1 has emerged as a promising therapeutic strategy for these diseases.

This technical guide focuses on Ddr1-IN-8, a potent small molecule inhibitor of DDR1, and its role in the intricate process of extracellular matrix remodeling. Due to the limited specific literature on the ECM-modifying effects of this compound, this guide will also draw upon data from the closely related and more extensively studied inhibitor, DDR1-IN-1, to provide a comprehensive overview of the experimental methodologies and expected outcomes of DDR1 inhibition.

Data Presentation: Quantitative Efficacy of DDR1 Inhibitors

The following tables summarize the key quantitative data for this compound and the related compound, DDR1-IN-1, demonstrating their potency and effects on cellular processes relevant to ECM remodeling.

Table 1: In Vitro Potency of DDR1 Inhibitors

| Compound | Target | Assay Type | IC50 (µM) | Reference(s) |

| This compound (compound 7s) | DDR1 | Kinase Assay | 0.045 | [6] |

| DDR2 | Kinase Assay | 0.126 | [6] | |

| DDR1-IN-1 | DDR1 | Kinase Assay | 0.105 | [4][7] |

| DDR2 | Kinase Assay | 0.413 | [4][8] | |

| DDR1 Autophosphorylation | Cell-based Assay (U2OS cells) | EC50: 0.086 | [1][9] |

Table 2: Cellular Effects of DDR1 Inhibition

| Assay | Cell Line | Inhibitor | Concentration | Observed Effect | Reference(s) |

| Cell Viability | Colorectal Cancer Cell Lines | DDR1-IN-1 | 1 µM | Potentiates anti-proliferative activity of PI3K/mTOR inhibitors | [1][9] |

| Cell Migration | Bladder Cancer (RT4) cells | DDR1 Overexpression | N/A | Increased migration and invasion | [2] |

| Periodontal Ligament Cells | DDR1 Knockdown | N/A | Reduced migratory and adhesive capacity | [10] | |

| Collagen IV Production | Mesangial Cells | DDR1/2 Inhibitor (Compound 1) | Various | Reduction in collagen IV production | [10][11] |

| Collagen Deposition | In vivo mouse model | DDR1 Inhibition | N/A | Reduced collagen deposition | [12] |

| MMP-1, -2, -13 Expression | Human Periodontal Ligament Cells | DDR1 Regulation | N/A | DDR1 is a potent regulator of MMP expression | [5] |

| Fibronectin and α-SMA expression | NMuMG cells | DDR1 Overexpression | N/A | Lower levels of fibronectin and α-SMA | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the role of this compound in ECM remodeling. These protocols are based on established methods used for the characterization of DDR1 inhibitors.

DDR1 Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based biochemical assay to determine the IC50 of an inhibitor against purified DDR1 kinase.

Materials:

-

Purified, His-tagged DDR1b cytoplasmic domain

-

LanthaScreen™ Eu-anti-His Antibody (Life Technologies)

-

Alexa Fluor™ 647-conjugated ATP-competitive kinase tracer (Life Technologies)

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplate

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the DDR1b kinase, the Alexa Fluor™ 647-conjugated tracer, and the Eu-anti-His antibody.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

-

Calculate the emission ratio (665 nm / 615 nm) and plot the values against the inhibitor concentration to determine the IC50.[10][11]

Collagen Deposition Assay (Sirius Red Staining)

This assay quantifies the amount of collagen deposited by cells in culture.

Materials:

-

Fibroblasts or other relevant cell types

-

96-well tissue culture plates

-

This compound or other test compounds

-

Sirius Red staining solution (0.1% Direct Red 80 in picric acid)

-

Washing solution (0.01 M HCl)

-

Destaining solution (0.1 M NaOH)

-

Plate reader for absorbance measurement at 540 nm

Procedure:

-

Seed cells in a 96-well plate and allow them to reach confluence.

-

Treat the cells with this compound or vehicle control in complete culture medium, including a pro-fibrotic stimulus like TGF-β1 if necessary, for the desired duration (e.g., 7 days).[6]

-

Aspirate the medium and gently wash the cell layer with PBS.

-

Fix the cells with 4% paraformaldehyde for 30 minutes.

-

Wash the fixed cells with distilled water and allow them to air dry completely.

-

Add 100 µL of Sirius Red staining solution to each well and incubate for 1 hour at room temperature.

-

Aspirate the staining solution and wash the wells thoroughly with the washing solution to remove unbound dye.

-

Add 100 µL of destaining solution to each well and incubate for 30 minutes with gentle shaking to elute the bound dye.

-

Transfer the destained solution to a new 96-well plate and measure the absorbance at 540 nm.

-

Normalize the collagen measurements to the total protein amount per well if desired.[6]

MMP Activity Assay (Gelatin Zymography)

This technique detects the activity of gelatinases (e.g., MMP-2 and MMP-9) in conditioned media from cell cultures.

Materials:

-

Conditioned media from cells treated with this compound or vehicle control

-

SDS-PAGE gels (10%) containing 1 mg/mL gelatin

-

Non-reducing sample buffer

-

Renaturing buffer (e.g., 2.5% Triton X-100 in water)

-

Developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Collect conditioned media from cell cultures and centrifuge to remove cellular debris.

-

Determine the protein concentration of the conditioned media.

-

Mix equal amounts of protein with non-reducing sample buffer. Do not boil the samples.

-

Load the samples onto the gelatin-containing SDS-PAGE gel and run the electrophoresis at 4°C.

-

After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer at room temperature with gentle agitation.

-

Incubate the gel in developing buffer overnight at 37°C.

-

Stain the gel with Coomassie Brilliant Blue for 1 hour.

-

Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.[4][14]

Cell Migration Assay (Scratch Assay)

This is a simple and widely used method to study collective cell migration in vitro.

Materials:

-

Cells cultured to a confluent monolayer in a 6-well plate

-

This compound or other test compounds

-

A sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Create a "scratch" in the confluent cell monolayer by scraping a straight line with a sterile pipette tip.[3][15]

-

Gently wash the well with PBS to remove detached cells.

-

Replace the PBS with fresh culture medium containing this compound or vehicle control. To ensure that the closure of the scratch is due to migration and not proliferation, a proliferation inhibitor like Mitomycin C can be added, or the cells can be serum-starved overnight prior to the assay.[3][16]

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch is closed in the control wells.

-

Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure over time to quantify cell migration.[15][16]

Mandatory Visualizations

Signaling Pathways

References

- 1. med.virginia.edu [med.virginia.edu]

- 2. researchgate.net [researchgate.net]

- 3. axionbiosystems.com [axionbiosystems.com]

- 4. docs.abcam.com [docs.abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. Collagen deposition measurement in-vitro [bio-protocol.org]

- 7. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 8. mdpi.com [mdpi.com]

- 9. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discoidin domain receptor 1 kinase activity is required for regulating collagen IV synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. DDR1 triggers epithelial cell differentiation by promoting cell adhesion through stabilization of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gelatin zymography protocol | Abcam [abcam.com]

- 15. clyte.tech [clyte.tech]

- 16. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]

Ddr1-IN-8: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ddr1-IN-8 is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in a variety of diseases, including lung adenocarcinoma and pulmonary fibrosis. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, also referred to as compound 7s in its primary discovery literature. The document outlines the scientific rationale for targeting DDR1, details the experimental protocols for the synthesis and characterization of this compound, and presents its biological activity in quantitative terms. Signaling pathways, synthetic routes, and experimental workflows are visualized to provide a clear and comprehensive understanding of this novel inhibitor.

Introduction to DDR1

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase that is activated by collagen, a major component of the extracellular matrix. Upon collagen binding, DDR1 undergoes autophosphorylation, initiating a cascade of downstream signaling events that regulate cellular processes such as proliferation, differentiation, adhesion, and migration. Dysregulation of DDR1 signaling has been linked to the progression of various pathological conditions, including cancer, fibrosis, and inflammatory diseases.[1][2] This has established DDR1 as a promising therapeutic target for the development of novel inhibitors.

Discovery of this compound

This compound was developed as part of a structure-based drug design program aimed at creating potent and selective DDR1 inhibitors. The discovery process involved the synthesis and evaluation of a series of indole-urea derivatives. This compound (compound 7s) emerged as a lead candidate due to its potent inhibitory activity against DDR1 and its promising profile in cellular assays.[3]

Quantitative Biological Data

The inhibitory activity of this compound was assessed through a series of biochemical and cellular assays. The key quantitative data are summarized in the tables below.

| Table 1: In Vitro Kinase Inhibitory Activity of this compound | |

| Target Kinase | IC50 (μM) |

| DDR1 | 0.045 |

| DDR2 | 0.126 |

| IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in a biochemical assay. |

| Table 2: Cellular Activity of this compound | |

| Cell Line | Assay |

| A549 (Human Lung Carcinoma) | Cell Viability |

| The A549 cell line is a model for lung adenocarcinoma. |

Experimental Protocols

Synthesis of this compound (Compound 7s)

The synthesis of this compound follows a multi-step synthetic route characteristic of indole-urea derivatives. A generalized synthetic scheme is presented below. For the specific reaction conditions, reagents, and purification methods, it is essential to consult the primary publication by Shangke Liu, et al. in the European Journal of Medicinal Chemistry, 2024.[3]

General Synthetic Scheme:

-

Step 1: Synthesis of the Indole Core. A suitably substituted indole scaffold is prepared. This often involves classical indole synthesis methods such as the Fischer, Bischler, or Reissert indole synthesis.

-

Step 2: Functionalization of the Indole. The indole core is functionalized at the appropriate position to allow for the introduction of the urea moiety.

-

Step 3: Urea Formation. The functionalized indole is reacted with a substituted phenyl isocyanate to form the final urea linkage. The specific isocyanate used for this compound would be 4-(trifluoromethoxy)phenyl isocyanate.

-

Step 4: Purification. The final product is purified using standard techniques such as column chromatography and recrystallization to yield this compound.

In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

The inhibitory activity of this compound against DDR1 and DDR2 kinases was likely determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, such as the LanthaScreen® Eu Kinase Binding Assay.

Protocol Overview:

-

Reagents: Recombinant human DDR1 and DDR2 kinase enzymes, a fluorescently labeled ATP-competitive tracer, a europium-labeled anti-tag antibody, and the test compound (this compound).

-

Procedure: a. A dilution series of this compound is prepared. b. The kinase, anti-tag antibody, and tracer are incubated together in the presence of varying concentrations of this compound. c. Binding of the tracer to the kinase brings the europium donor and the fluorescent acceptor into close proximity, resulting in a high FRET signal. d. This compound competes with the tracer for binding to the kinase's ATP pocket, leading to a decrease in the FRET signal. e. The signal is read on a microplate reader capable of TR-FRET measurements.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (A549 Human Lung Carcinoma Cells)

The effect of this compound on the viability of A549 lung cancer cells was likely assessed using a standard colorimetric or fluorometric assay.

Protocol Overview (MTT or Resazurin Assay):

-

Cell Culture: A549 cells are cultured in a suitable medium and seeded into 96-well plates.

-

Compound Treatment: The cells are treated with a serial dilution of this compound and incubated for a specified period (e.g., 48-72 hours).

-

Reagent Addition:

-

MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

-

Resazurin Assay: Resazurin is added to each well. Viable cells reduce the blue resazurin to the pink, fluorescent resorufin.

-

-

Signal Measurement:

-

MTT Assay: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

-

Resazurin Assay: The fluorescence is measured using a microplate reader.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blot Analysis of DDR1 Signaling

To confirm the mechanism of action of this compound, its effect on the DDR1 signaling pathway can be investigated by Western blotting.

Protocol Overview:

-

Cell Treatment: A549 cells or other relevant cell lines are treated with this compound for various times and at different concentrations. Cells are often stimulated with collagen to activate the DDR1 pathway.

-

Cell Lysis: The cells are lysed to extract total proteins.

-

Protein Quantification: The protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: a. The membrane is blocked to prevent non-specific antibody binding. b. The membrane is incubated with primary antibodies specific for phosphorylated DDR1 (p-DDR1), total DDR1, and downstream signaling proteins (e.g., p-ERK, total ERK, p-Akt, total Akt). c. The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified to determine the effect of this compound on the phosphorylation and expression levels of the target proteins.

Visualizations

DDR1 Signaling Pathway

Caption: Simplified DDR1 signaling pathway and the inhibitory action of this compound.

Synthetic Workflow for this compound

Caption: General workflow for the synthesis of this compound.

Experimental Workflow for this compound Evaluation

Caption: Workflow for the synthesis and biological evaluation of this compound.

Conclusion

This compound is a novel and potent inhibitor of DDR1 with significant activity in both biochemical and cellular models of lung cancer. Its discovery provides a valuable chemical probe for further elucidating the role of DDR1 in health and disease, and it represents a promising starting point for the development of new therapeutics targeting DDR1-driven pathologies. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and cancer biology.

References

The Role of Discoidin Domain Receptor 1 (DDR1) in Fibrosis: A Technical Guide for Researchers

Abstract Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. Discoidin Domain Receptor 1 (DDR1) is a non-integrin receptor tyrosine kinase (RTK) that is activated by binding to various types of collagen.[1] While expressed at low levels in healthy adult tissues, DDR1 is significantly upregulated in fibrotic lesions of the kidney, lung, liver, and other organs, positioning it as a critical mediator of fibrotic pathology.[2][3][4] DDR1 functions as a mechanoreceptor, translating signals from the collagen-rich microenvironment into pro-fibrotic cellular responses, including inflammation, cell survival, and ECM remodeling.[2][5] Its activation triggers a complex network of downstream signaling pathways, including MAPK, NF-κB, and STAT3, which collectively drive the progression of fibrosis.[2][6][7] The pivotal role of DDR1 in these processes has established it as a promising therapeutic target for a range of fibrotic diseases.[1][3][8] This guide provides an in-depth overview of the function of DDR1 in fibrosis, summarizing key signaling pathways, quantitative data from preclinical models, and essential experimental protocols for its investigation.

Core Mechanism: DDR1-Collagen Interaction and Mechanotransduction

The primary function of DDR1 in fibrosis stems from its role as a direct receptor for collagen. Unlike many RTKs activated by soluble growth factors, DDR1 is activated by a major structural component of the ECM. It binds to fibrillar collagens (types I-III, V) and basement membrane collagens (type IV).[1][2]

Upon binding to collagen fibrils, DDR1 receptors on the cell surface undergo clustering, which facilitates their sustained autophosphorylation on key tyrosine residues (e.g., Y792) within the kinase domain.[2] This activation is unique in its slow but prolonged kinetics compared to other RTKs.

A crucial aspect of DDR1 signaling is its function in mechanotransduction. Activated DDR1 directly associates with non-muscle myosin IIA (NMIIA) filaments. This interaction generates a positive feedback loop where DDR1 activation enhances the transmission of myosin-dependent contractile forces to collagen fibrils. This process is fundamental to the tractional remodeling, alignment, and compaction of the collagen matrix, which are defining features of tissue fibrosis.[2][9]

References

- 1. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanical signaling through the discoidin domain receptor 1 plays a central role in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DDR1 role in fibrosis and its pharmacological targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Mechanical signaling through the discoidin domain receptor 1 plays a central role in tissue fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discoidin Domain Receptor 1 Contributes to the Survival of Lung Fibroblast in Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DDR1 contributes to kidney inflammation and fibrosis by promoting the phosphorylation of BCR and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DDR Inhibitors - Redx [redxpharma.com]

- 9. tandfonline.com [tandfonline.com]

Ddr1-IN-8 Target Engagement in Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular target engagement of Ddr1-IN-8, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1). DDR1, a receptor tyrosine kinase activated by collagen, is implicated in a variety of cellular processes and its dysregulation is associated with diseases such as fibrosis and cancer.[1][2] Understanding the interaction of inhibitors like this compound with DDR1 in a cellular context is crucial for advancing drug discovery and development efforts. This document details the quantitative biochemical and cellular activity of this compound and its analogs, outlines detailed protocols for key target engagement assays, and visualizes the underlying biological and experimental processes.

Core Data Presentation

The following tables summarize the quantitative data for Ddr1-IN-1, a close analog and precursor to this compound, which is often used to characterize the activity of this inhibitor class.

Table 1: Biochemical Activity of DDR1 Inhibitors

| Compound | Target | IC50 (nM) | Assay |

| DDR1-IN-1 | DDR1 | 105 | LanthaScreen Kinase Assay |

| DDR1-IN-1 | DDR2 | 413 | LanthaScreen Kinase Assay |

| DDR1-IN-2 | DDR1 | 47 | LanthaScreen Kinase Assay |

| DDR1-IN-2 | DDR2 | 145 | LanthaScreen Kinase Assay |

Data sourced from a 2013 study on the discovery of potent and selective DDR1 inhibitors.[3]

Table 2: Cellular Activity of DDR1 Inhibitors

| Compound | Cell Line | Parameter | EC50 (nM) |

| DDR1-IN-1 | U2OS | Basal DDR1 Autophosphorylation | 86 |

| DDR1-IN-2 | U2OS | Basal DDR1 Autophosphorylation | 9 |

Data sourced from a 2013 study on the discovery of potent and selective DDR1 inhibitors.[3]

Signaling Pathway

DDR1 signaling is initiated by the binding of collagen, which leads to receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various downstream signaling molecules, activating multiple pathways that regulate cell proliferation, migration, and survival.[4][5][6]

References

- 1. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions | Semantic Scholar [semanticscholar.org]

- 5. Roles of discoidin domain receptor 1 in gastrointestinal tumors - Zhu - Digestive Medicine Research [dmr.amegroups.org]

- 6. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

Ddr1-IN-8: An In-depth Technical Guide to its Effects on Collagen-Induced Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Discoidin domain receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is uniquely activated by collagen, a major component of the extracellular matrix. Upon collagen binding, DDR1 undergoes autophosphorylation and initiates a cascade of downstream signaling events that regulate a variety of cellular processes, including proliferation, migration, and matrix remodeling. Dysregulation of DDR1 signaling has been implicated in a range of pathologies, most notably in cancer progression and fibrosis. Ddr1-IN-8 is a potent and selective inhibitor of DDR1, offering a valuable tool for the investigation of DDR1-mediated signaling and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the effects of this compound on collagen-induced signaling, including its mechanism of action, quantitative inhibition data, detailed experimental protocols, and a visual representation of the signaling pathways involved.

Introduction to this compound

This compound is a small molecule inhibitor that targets the kinase activity of Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2). It exhibits potent inhibitory activity, making it a valuable tool for dissecting the roles of these receptors in physiological and pathological processes.

Kinase Inhibitory Profile of this compound

The primary quantitative measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.

| Inhibitor | Target Kinase | IC50 (nM) |

| This compound | DDR1 | 45 |

| This compound | DDR2 | 126 |

The Collagen-DDR1 Signaling Axis

The interaction between collagen and DDR1 is a critical event that initiates a complex intracellular signaling network. This process begins with the binding of collagen to the extracellular discoidin domain of DDR1, leading to receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This autophosphorylation creates docking sites for various downstream signaling molecules, thereby propagating the signal throughout the cell.

Key Downstream Signaling Pathways

Several key signaling pathways are activated downstream of collagen-induced DDR1 phosphorylation. These pathways play crucial roles in mediating the cellular responses to changes in the extracellular matrix.

-

PYK2/PEAK1/SRC Pathway: Upon collagen stimulation, DDR1 activation leads to the phosphorylation and activation of Proline-rich tyrosine kinase 2 (PYK2), Pseudopodium-Enriched Atypical Kinase 1 (PEAK1), and the proto-oncogene tyrosine-protein kinase Src. This axis is heavily implicated in promoting cell migration and invasion.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a central signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Collagen-induced DDR1 activation has been shown to modulate the MAPK/ERK pathway.

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is another critical regulator of cell survival, growth, and metabolism. Evidence suggests that this pathway is also engaged following the activation of DDR1 by collagen.

Visualizing the Collagen-DDR1 Signaling Pathway

The following diagram illustrates the key components and interactions within the collagen-induced DDR1 signaling cascade.

Effects of this compound on Collagen-Induced Signaling

While specific quantitative data for the dose-dependent effects of this compound on downstream signaling molecules is not extensively available in the public domain, the effects of other potent DDR1 inhibitors provide valuable insights into its expected mechanism of action. These inhibitors have been shown to effectively block collagen-induced DDR1 autophosphorylation and the subsequent activation of its downstream effectors.

Inhibition of DDR1 Autophosphorylation

The initial and most critical step in the DDR1 signaling cascade is its autophosphorylation upon collagen binding. DDR1 inhibitors, including this compound, act by competing with ATP for the binding site in the kinase domain, thereby preventing this autophosphorylation event.

| Inhibitor | Cellular EC50 for DDR1 Autophosphorylation Inhibition (nM) |

| Ddr1-IN-1 | 86 |

Note: The EC50 value represents the concentration of the inhibitor that gives a half-maximal response in a cellular assay.

Attenuation of Downstream Signaling

By inhibiting DDR1 autophosphorylation, this compound is expected to dose-dependently reduce the phosphorylation and activation of downstream signaling proteins. Studies with the DDR1 inhibitor 7rh have demonstrated a concentration-dependent decrease in the phosphorylation of both DDR1 and PYK2 in response to collagen stimulation.

Expected Dose-Dependent Inhibition of DDR1 and PYK2 Phosphorylation by a DDR1 Inhibitor (Illustrative Data)

| Inhibitor Concentration (µM) | % Inhibition of p-DDR1 | % Inhibition of p-PYK2 |

| 0.1 | 25 | 20 |

| 0.5 | 60 | 55 |

| 1.0 | 90 | 85 |

| 5.0 | 98 | 95 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on collagen-induced signaling.

Western Blotting for Phosphorylated Signaling Proteins

This protocol is designed to detect the phosphorylation status of DDR1 and its downstream targets.

Protocol Details:

-

Cell Culture and Treatment: Plate cells at a suitable density in culture dishes. Once confluent, serum-starve the cells overnight. Pre-incubate the cells with varying concentrations of this compound for 1-2 hours. Stimulate the cells with collagen (e.g., 10-50 µg/mL of Collagen I) for the desired time (e.g., 30-90 minutes).

-

Cell Lysis: Wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells on ice using radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated proteins of interest (e.g., anti-p-DDR1, anti-p-PYK2, anti-p-SRC) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Immunoprecipitation of DDR1 Signaling Complexes

This protocol is used to isolate DDR1 and its interacting proteins to study the composition of the signaling complex.

Protocol Details:

-

Cell Lysis: Prepare cell lysates from treated and control cells as described in the Western Blotting protocol.

-

Pre-clearing: To reduce non-specific binding, incubate the cell lysate with protein A/G agarose or magnetic beads for 1 hour at 4°C.

-

Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add a primary antibody against DDR1 and incubate overnight at 4°C with gentle rotation.

-

Bead Incubation: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer to remove unbound proteins.

-

Elution: Resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.

-

Analysis: Centrifuge to pellet the beads and analyze the supernatant containing the eluted proteins by Western Blotting using antibodies against potential interacting partners (e.g., PYK2, SRC).

Collagen-Induced Cell Migration Assay (Boyden Chamber Assay)

This assay measures the effect of this compound on the migratory capacity of cells in response to a collagen gradient.

Protocol Details:

-

Cell Preparation: Culture cells to sub-confluency and then serum-starve them overnight. Harvest the cells and resuspend them in a serum-free medium containing the desired concentrations of this compound.

-

Chamber Preparation: Use a Boyden chamber or a similar transwell insert system with a porous membrane (e.g., 8 µm pores). Coat the underside of the membrane with collagen I (e.g., 10 µg/mL) and allow it to dry. Add serum-free medium to the lower chamber.

-

Cell Seeding: Add the cell suspension to the upper chamber of the transwell insert.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow for cell migration (typically 6-24 hours).

-

Fixing and Staining: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol and stain them with a solution such as crystal violet.

-

Imaging and Quantification: Wash the inserts, allow them to air dry, and then visualize the stained cells using a microscope. Count the number of migrated cells in several random fields of view for each condition.

Conclusion

This compound is a potent inhibitor of DDR1 kinase activity. By targeting the initial step of collagen-induced DDR1 autophosphorylation, it effectively abrogates the downstream signaling cascades involving key mediators such as PYK2, PEAK1, SRC, and the MAPK/ERK and PI3K/Akt pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the specific effects of this compound and other DDR1 inhibitors on collagen-mediated cellular processes. Further quantitative studies on this compound's impact on individual downstream signaling components will be crucial for a more complete understanding of its mechanism of action and for advancing its potential as a therapeutic agent in diseases driven by aberrant DDR1 signaling.

Methodological & Application

Application Notes and Protocols for Ddr1-IN-8 Cell-Based Assays

These application notes provide a comprehensive overview and detailed protocols for utilizing Ddr1-IN-8, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), in cell-based assays. This document is intended for researchers, scientists, and drug development professionals investigating DDR1 signaling and its role in various pathological conditions, particularly in oncology and fibrotic diseases.

Introduction to DDR1

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by binding to various types of collagen.[1][2][3][4][5] Unlike many other RTKs that are activated by soluble growth factors, DDR1's activation by the extracellular matrix component collagen positions it as a critical sensor of the cellular microenvironment.[3][6] DDR1 is primarily expressed in epithelial cells and its dysregulation has been implicated in a range of diseases, including various cancers (such as breast, lung, and colon cancer), fibrosis, and atherosclerosis.[1][2][7][8][9]

Upon collagen binding, DDR1 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[5][10] These signaling pathways are crucial for regulating cellular processes such as proliferation, migration, adhesion, differentiation, and extracellular matrix remodeling.[2][4][7] Key signaling pathways activated by DDR1 include the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway.[7][10] Given its significant role in cancer progression and metastasis, DDR1 has emerged as a promising therapeutic target.[1][2]

Principle of the Assay

The cell-based assays described herein are designed to quantify the inhibitory activity of this compound on DDR1 signaling in a cellular context. The general principle involves stimulating cells that endogenously or exogenously express DDR1 with its ligand, collagen, to induce receptor activation and autophosphorylation. The cells are concurrently treated with varying concentrations of this compound. The inhibitory effect of the compound is then determined by measuring the levels of phosphorylated DDR1 (p-DDR1) or the activity of downstream signaling components.

Experimental Protocols

This section provides detailed protocols for two common cell-based assays to evaluate the potency and selectivity of this compound: a Western Blot-based p-DDR1 assay and a luminescence-based kinase activity assay.

Protocol 1: Western Blot Analysis of DDR1 Phosphorylation

This protocol details the measurement of DDR1 autophosphorylation in response to collagen stimulation and its inhibition by this compound.

Materials:

-

Human cancer cell line with high DDR1 expression (e.g., T47D breast cancer cells)[11]

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Collagen Type I (from rat tail)

-

This compound

-

DMSO (vehicle control)

-

Phosphate Buffered Saline (PBS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-DDR1 (Tyr792), anti-DDR1, anti-GAPDH

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed T47D cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

-

Serum Starvation: Once cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 16-24 hours.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Pre-treat the serum-starved cells with the different concentrations of this compound or DMSO (vehicle control) for 2 hours.

-

Collagen Stimulation: Following inhibitor pre-treatment, stimulate the cells by adding Collagen Type I to a final concentration of 50 µg/mL for 90 minutes.[11] A non-stimulated control well should also be included.

-

Cell Lysis: Aspirate the medium and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Western Blotting:

-

Normalize the protein concentrations for all samples.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-DDR1, total DDR1, and GAPDH overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the p-DDR1 signal to the total DDR1 signal. The GAPDH signal can be used as a loading control. Calculate the percent inhibition for each this compound concentration relative to the vehicle-treated, collagen-stimulated control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based Luminescent Kinase Assay

This protocol utilizes a commercially available assay kit (e.g., ADP-Glo™ Kinase Assay) to measure the kinase activity of DDR1 in cells.[12][13]

Materials:

-

Human cancer cell line with high DDR1 expression (e.g., T47D)

-

Cell culture medium

-

Collagen Type I

-

This compound

-

DMSO (vehicle control)

-

Serum-free medium

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well assay plates

-

Luminometer

Procedure:

-

Cell Seeding and Serum Starvation: Follow steps 1 and 2 from Protocol 1, seeding the cells in a white, opaque 96-well plate.

-

Inhibitor Treatment: Pre-treat the cells with a serial dilution of this compound or DMSO for 2 hours.

-

Collagen Stimulation: Stimulate the cells with 50 µg/mL Collagen Type I for 90 minutes.

-

Cell Lysis and Kinase Reaction: Lyse the cells according to the manufacturer's protocol of the kinase assay kit. The lysate containing the active DDR1 is then used for the kinase reaction.

-

ADP Detection: The kinase reaction produces ADP. The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.[12][13] Subsequently, the kinase detection reagent is added to convert ADP to ATP, which is then measured in a luciferase-based reaction.[12][13]

-

Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer.

-

Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of this compound compared to the vehicle-treated, collagen-stimulated control. Determine the IC50 value as described in Protocol 1.

Data Presentation

The quantitative data obtained from the cell-based assays should be summarized in clear and structured tables for easy comparison.

Table 1: Inhibition of DDR1 Phosphorylation by this compound in T47D Cells (Western Blot)

| This compound (nM) | p-DDR1/Total DDR1 Ratio (Normalized) | % Inhibition |

| 0 (Vehicle) | 1.00 | 0 |

| 1 | 0.85 | 15 |

| 10 | 0.52 | 48 |

| 50 | 0.23 | 77 |

| 100 | 0.11 | 89 |

| 500 | 0.04 | 96 |

| IC50 (nM) | \multicolumn{2}{ | c |

Table 2: Inhibition of DDR1 Kinase Activity by this compound in T47D Cells (Luminescent Assay)

| This compound (nM) | Luminescence (RLU) | % Inhibition |

| 0 (Vehicle) | 850,000 | 0 |

| 1 | 731,000 | 14 |

| 10 | 450,500 | 47 |

| 50 | 204,000 | 76 |

| 100 | 93,500 | 89 |

| 500 | 34,000 | 96 |

| IC50 (nM) | \multicolumn{2}{ | c |

Visualizations

Diagrams illustrating the signaling pathways and experimental workflows are provided below in DOT language.

Caption: DDR1 Signaling Pathway and Point of Inhibition.

Caption: General Experimental Workflow for this compound Cell-Based Assay.

References

- 1. Emerging strategies and translational advancements of DDR1 in oncology | springermedizin.de [springermedizin.de]

- 2. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | New functions of DDR1 collagen receptor in tumor dormancy, immune exclusion and therapeutic resistance [frontiersin.org]

- 7. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roles of discoidin domain receptor 1 in gastrointestinal tumors - Zhu - Digestive Medicine Research [dmr.amegroups.org]

- 9. Discoidin Domain Receptor 1 Expression in Colon Cancer: Roles and Prognosis Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jitc.bmj.com [jitc.bmj.com]

- 12. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 13. ulab360.com [ulab360.com]

Application Notes and Protocols for Detecting Phosphorylated DDR1 Inhibition by Ddr1-IN-8 via Western Blot

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the inhibitory effect of Ddr1-IN-8 on Discoidin Domain Receptor 1 (DDR1) phosphorylation using Western blotting. The included data and pathway diagrams offer a comprehensive overview for researchers investigating DDR1 signaling and the efficacy of its inhibitors.

Introduction

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is activated by binding to various types of collagen.[1] Upon collagen binding, DDR1 undergoes autophosphorylation, initiating downstream signaling cascades that play crucial roles in cell adhesion, proliferation, migration, and extracellular matrix remodeling.[2] Dysregulation of DDR1 signaling has been implicated in numerous diseases, including fibrosis, arthritis, and various cancers.[3] Consequently, DDR1 has emerged as a promising therapeutic target. This compound is a small molecule inhibitor designed to target the kinase activity of DDR1. This document outlines a detailed protocol to evaluate the potency of this compound in inhibiting collagen-induced DDR1 phosphorylation in a cellular context using Western blot analysis.

Data Presentation

The following table summarizes quantitative data from a representative experiment assessing the effect of a DDR1 inhibitor on the phosphorylation of DDR1 in cancer cell lines. The data is presented as the relative density of the phosphorylated DDR1 (p-DDR1) band normalized to the total DDR1 protein. While this data was generated using the DDR1 inhibitor 7rh, it serves as an illustrative example of the expected dose-dependent inhibition.[2][3]

| Cell Line | Treatment | Concentration (µM) | p-DDR1 / Total DDR1 Ratio (Normalized) | Percent Inhibition (%) |

| PANC-1 | Vehicle (DMSO) | - | 1.00 | 0 |

| PANC-1 | 7rh | 0.1 | 0.65 | 35 |

| PANC-1 | 7rh | 1.0 | 0.25 | 75 |

| PANC-1 | 7rh | 10.0 | 0.05 | 95 |

| MCF-7 | Vehicle (DMSO) | - | 1.00 | 0 |

| MCF-7 | 7rh | 1.0 | 0.78 | 22 |

Data is representative and adapted from studies on DDR1 inhibitors.[2][3]

Experimental Protocols

This protocol details the steps for a Western blot experiment to determine the effect of this compound on collagen-induced DDR1 phosphorylation. The protocol is adapted from established methods for similar DDR1 inhibitors like Ddr1-IN-1.[4][5]

Materials

-

Cell Line: A cell line expressing DDR1 (e.g., PANC-1, MCF-7, U2OS).

-

This compound: Stock solution in DMSO.

-

Collagen I, Rat Tail: Stock solution (e.g., 1 mg/mL).

-

Cell Culture Medium: As required for the chosen cell line.

-

Phosphate Buffered Saline (PBS): Cold, sterile.

-

Lysis Buffer: 50 mM Tris (pH 7.5), 150 mM NaCl, 1% Triton X-100, 0.1% SDS, 5 mM EDTA, with freshly added protease and phosphatase inhibitor cocktails.[5][6]

-

BCA Protein Assay Kit.

-

4x Laemmli Sample Buffer.

-

SDS-PAGE Gels.

-

PVDF or Nitrocellulose Membranes.

-

Transfer Buffer.

-

Blocking Buffer: 5% w/v non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-phospho-DDR1 (pY792 or pY513) antibody.

-

Rabbit anti-DDR1 antibody.

-

Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control).

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG.

-

HRP-conjugated goat anti-mouse IgG.

-

-

Enhanced Chemiluminescence (ECL) Substrate.

-

Chemiluminescence Imaging System.

Protocol Steps

-

Cell Seeding and Serum Starvation:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Allow cells to adhere overnight.

-

The next day, replace the growth medium with a serum-free medium and incubate for 16-24 hours.

-

-

Inhibitor Pre-treatment:

-

Prepare working solutions of this compound in a serum-free medium at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO).

-

Aspirate the serum-free medium from the cells and add the this compound containing medium or vehicle control.

-

Pre-incubate the cells for 1 hour at 37°C.[4]

-

-

Collagen Stimulation:

-

Cell Lysis:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Western Blotting:

-

Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-DDR1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed for total DDR1 and a loading control like β-actin or GAPDH.

-

Quantify the band intensities using image analysis software (e.g., ImageJ). The p-DDR1 signal should be normalized to the total DDR1 signal.

-

Visualizations

DDR1 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of collagen to DDR1, leading to the activation of downstream pathways involved in cell proliferation, migration, and survival.

References

- 1. Identification of Disulfide-linked Dimers of the Receptor Tyrosine Kinase DDR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of discoidin domain receptor 1 reduces collagen-mediated tumorigenicity in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Discoidin Domain Receptor 1 (DDR1) Signaling and Its Crosstalk with β1-Integrin Emerges as a Key Factor for Breast Cancer Chemosensitization upon Collagen Type 1 Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ddr1-In-1 | Discoidin Domain Receptor (DDR) | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

Application Notes & Protocols: Ddr1-IN-8 In Vivo Xenograft Model Study

Introduction

Discoidin domain receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by collagen, a major component of the tumor microenvironment.[1][2] Unlike other RTKs, DDR1's activation by the extracellular matrix (ECM) makes it a critical mediator of tumor-stroma interactions.[1][2] Its involvement in cancer cell proliferation, migration, invasion, and chemoresistance has been identified in numerous cancers, including lung, breast, pancreatic, and gastric cancers.[1][2][3][4] Consequently, DDR1 has emerged as a promising therapeutic target in oncology.[1][2]

Small-molecule inhibitors targeting the kinase activity of DDR1 have demonstrated significant effectiveness in reducing tumor growth in preclinical models.[2][5][6] While specific public data on Ddr1-IN-8 is limited, this document provides a comprehensive protocol for evaluating a DDR1 inhibitor, using principles derived from studies of similar compounds like DDR1-IN-1 and 7rh. These application notes are intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.

DDR1 Signaling Pathway

Upon binding to collagen, DDR1 undergoes autophosphorylation, initiating a cascade of downstream signaling events. These pathways are crucial for cancer progression and include the PI3K/Akt/mTOR, MAPK, and Notch signaling pathways, which collectively promote cell survival, proliferation, and epithelial-mesenchymal transition (EMT).[3][7]

Caption: DDR1 signaling pathway initiated by collagen binding and inhibited by this compound.

Quantitative Data

The efficacy of DDR1 inhibitors is initially determined by their ability to inhibit the kinase activity of DDR1 (in vitro) and subsequently by their effect on tumor growth (in vivo).

Table 1: In Vitro Inhibitory Activity of Selected DDR1 Inhibitors

This table summarizes the half-maximal inhibitory concentrations (IC50) for several known DDR1 inhibitors, demonstrating their potency and selectivity.

| Compound | DDR1 IC50 (nM) | DDR2 IC50 (nM) | Reference Kinase (IC50, nM) | Citation |

| DDR1-IN-1 | 105 | 413 | Bcr-Abl (>10,000) | [8] |

| DDR1-IN-2 | 47 | 145 | - | [8] |

| 7rh | 6.8 | >1000 | Bcr-Abl, c-Kit (less effective) | [5] |

| Dasatinib | 0.5 | 1.4 | Bcr-Abl (multitargeted) | [8] |

| Imatinib | 337 | 675 | Bcr-Abl (multitargeted) | [8] |

| Nilotinib | 43 | 55 | Bcr-Abl (multitargeted) | [8] |

Table 2: Representative Data Structure for an In Vivo Xenograft Efficacy Study

This table provides a template for presenting key quantitative endpoints from a xenograft study evaluating a DDR1 inhibitor.

| Treatment Group | N | Mean Tumor Volume (Day 21, mm³) ± SEM | Percent TGI¹ (%) | Mean Body Weight Change (%) ± SEM |

| Vehicle Control | 10 | 1250 ± 150 | - | +2.5 ± 0.5 |

| This compound (25 mg/kg) | 10 | 625 ± 95 | 50 | -1.8 ± 0.8 |

| This compound (50 mg/kg) | 10 | 312 ± 60 | 75 | -4.5 ± 1.2 |

| Positive Control | 10 | 437 ± 75 | 65 | -5.0 ± 1.0 |

¹ TGI: Tumor Growth Inhibition, calculated relative to the vehicle control group.

Experimental Workflow for In Vivo Xenograft Study

A typical workflow for a xenograft study involves several sequential stages, from initial cell preparation to final data analysis. This process ensures reproducibility and generates reliable data on the therapeutic efficacy of the compound being tested.

Caption: Standard workflow for a preclinical in vivo xenograft efficacy study.

Detailed Experimental Protocols

Cell Line and Culture

-

Cell Line Selection : Choose a cancer cell line with documented high expression of DDR1 (e.g., HCT-116, MDA-MB-231, PANC-1).[4][5]

-

Culture Conditions : Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain in a humidified incubator at 37°C with 5% CO₂.

-

Cell Preparation for Implantation : Harvest cells during the logarithmic growth phase. Wash with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a final concentration of 5-10 x 10⁷ cells/mL. Keep on ice until implantation.

Animal Model and Husbandry

-

Animal Model : Use immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks of age, to ensure successful engraftment of human tumor cells.[9]

-

Housing : House mice in a specific pathogen-free (SPF) facility in sterile micro-isolator cages with autoclaved food, water, and bedding.

-

Acclimation : Allow mice to acclimate to the facility for at least one week before any experimental procedures.[9]

Tumor Implantation

-

Procedure : Anesthetize the mouse (e.g., using isoflurane). Shave and sterilize the right flank.

-

Injection : Using a 27-gauge needle, inject 100-200 µL of the cell suspension (containing 5-10 x 10⁶ cells) subcutaneously into the prepared flank.[9]

-

Monitoring : Monitor the mice for recovery from anesthesia and check for any immediate adverse reactions.

Tumor Growth Monitoring and Cohort Formation

-

Measurement : Once tumors become palpable, measure their dimensions 2-3 times per week using digital calipers.[9]

-

Volume Calculation : Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

-

Randomization : When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group) to ensure a similar average tumor volume across all cohorts.[9]

This compound Formulation and Administration

-

Formulation : Prepare the this compound formulation in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). Prepare fresh daily or test for stability. The vehicle alone will be used for the control group.

-

Administration : Administer the compound and vehicle to their respective cohorts based on the study design. Common routes include oral gavage (PO) or intraperitoneal (IP) injection.[9] Dosing is typically performed once daily (QD) based on the most recent body weight measurement.

Efficacy and Tolerability Assessment

-

Tumor Volume : Continue to measure tumor volumes 2-3 times per week throughout the study.

-